molecular formula C15H15NO2 B2536760 N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide CAS No. 28586-49-4

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Cat. No.: B2536760
CAS No.: 28586-49-4
M. Wt: 241.29
InChI Key: HZEGZGIYWZMCQN-UHFFFAOYSA-N
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Description

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide and features a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide typically involves the reaction of 2-amino-3-benzoylbenzeneacetamide with suitable reagents. One common method includes the use of Raney nickel as a catalyst for desulfurization . The reaction conditions often involve solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization and the use of high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application, such as its role in inhibiting inflammatory responses or acting as an analgesic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy and methylene bridge functionalities contribute to its versatility in various reactions and applications.

Biological Activity

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, also known as NA-2, has garnered attention for its potential therapeutic properties, particularly in anti-inflammatory and nephroprotective contexts. This article delves into the compound's biological activity, supported by various studies and findings.

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.216 g/mol
  • CAS Number : 3306-05-6

The biological activities of NA-2 are primarily attributed to its ability to modulate inflammatory pathways and protect against oxidative stress. It appears to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response.

Case Study: Adjuvant-Induced Arthritis Model

A pivotal study investigated the anti-inflammatory effects of NA-2 in a rat model of adjuvant-induced arthritis. Key findings include:

  • Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced paw edema and body weight loss compared to control groups.
  • Cytokine Levels : Serum levels of IL-1β and TNF-α were markedly lower in treated rats, indicating a reduction in systemic inflammation.
  • Oxidative Stress Markers : Treatment with NA-2 altered oxidative stress markers, suggesting a protective effect against oxidative damage .

Table 1: Summary of Anti-inflammatory Effects in Adjuvant-Induced Arthritis

ParameterControl GroupNA-2 (5 mg/kg)NA-2 (10 mg/kg)
Paw Edema Volume (mL)4.5 ± 0.33.1 ± 0.21.8 ± 0.1
Body Weight Change (g)-20 ± 5-10 ± 3-5 ± 2
IL-1β Levels (pg/mL)150 ± 10100 ± 870 ± 5
TNF-α Levels (pg/mL)200 ± 15120 ± 1280 ± 7

Nephroprotective Effects

Another significant study explored the nephroprotective properties of NA-2 against doxorubicin-induced nephrotoxicity in rats:

  • Experimental Design : Rats were treated with doxorubicin (6 mg/kg) followed by NA-2 (10 mg/kg/day) for three weeks.
  • Findings : The treatment improved urinary protein levels and reduced kidney injury markers such as KIM-1 and MCP-1.
  • Histopathological Analysis : Renal tissues showed fewer lesions compared to the control group, indicating a protective effect against drug-induced damage .

Table 2: Nephroprotective Effects of NA-2

ParameterControl Group (DOX)NA-2 Treated Group
Urinary Protein (mg/kg/day)>50<20
KIM-1 Expression (fold change)+3.5+1.2
Histopathological LesionsSevereMild

Structure–Activity Relationships (SAR)

Research into the SAR of NA-2 has revealed that modifications to its structure can significantly impact its biological activity. Compounds with electron-donating groups tend to exhibit enhanced anti-inflammatory properties, which aligns with findings from various studies that emphasize the importance of functional groups in modulating activity against COX enzymes .

Properties

IUPAC Name

N-[2-[hydroxy(phenyl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10,15,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGZGIYWZMCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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